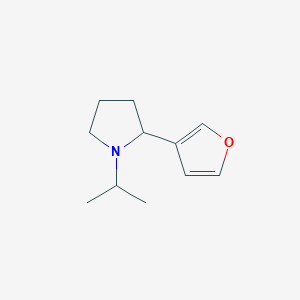
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a formyl group and a nicotinic acid moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-methylnicotinic acid with 4-formylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid.
Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in cells. The formyl group may play a role in binding to proteins or enzymes, altering their activity. The nicotinic acid moiety could also contribute to its biological effects by interacting with nicotinic receptors or other cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid: Unique due to the presence of both a formyl group and a nicotinic acid moiety.
6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid: Contains a hydroxymethyl group instead of a formyl group.
Uniqueness
The combination of a formyl group and a nicotinic acid moiety in this compound makes it a unique compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18) |
Clave InChI |
IJUWMCBTPOGFFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


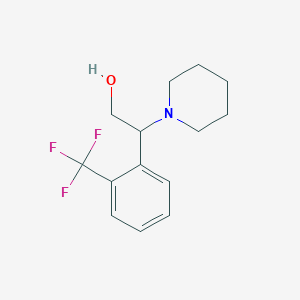
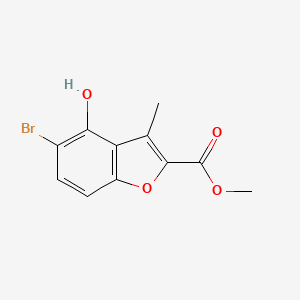
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11804141.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)
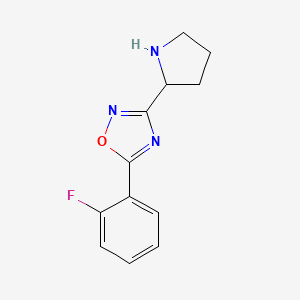
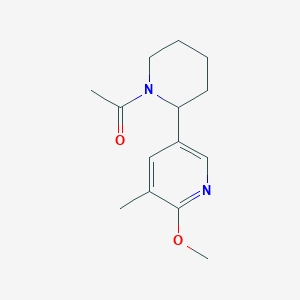
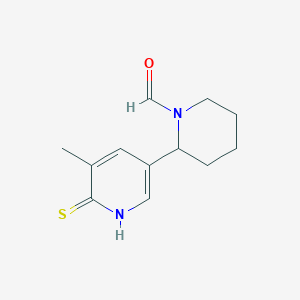
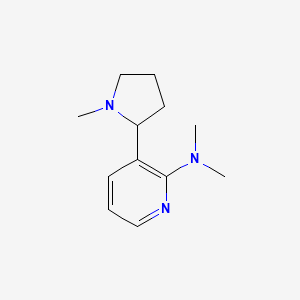
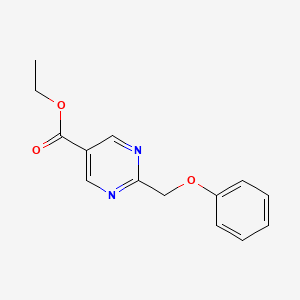
![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
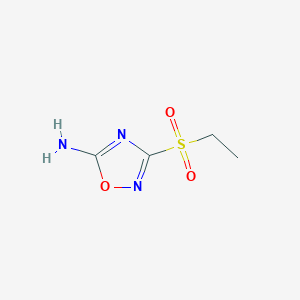
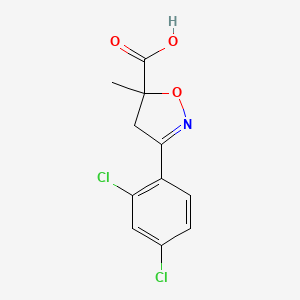
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
